molecular formula C10H6ClNO2S B1620581 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione CAS No. 24138-83-8

5-(4-Chlorobenzylidene)-2,4-thiazolidinedione

Cat. No. B1620581
CAS RN: 24138-83-8
M. Wt: 239.68 g/mol
InChI Key: OTTGINRZTJUWBT-YVMONPNESA-N
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Description

5-(4-Chlorobenzylidene)-2,4-thiazolidinedione (CBZTD) is a novel compound that has been studied in recent years for its potential applications in scientific research. CBZTD is a heterocyclic compound that contains a thiazolidinedione core with a 4-chlorobenzylidene substituent. CBZTD has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, CBZTD has been found to have potential applications in the areas of drug delivery, gene therapy, and imaging. We will also discuss future directions for CBZTD research.

Scientific Research Applications

Antimicrobial Activity

The compound 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione has been investigated for its antimicrobial properties. Studies have explored its effectiveness against various bacterial and fungal species, such as E. coli (Gram-negative bacterial strain), S. aureus (Gram-positive bacterial strain), and fungal species like A. flavus and C. albicans .

Material Science Crystal Growth and Characterization

In material science, this compound has been used in the growth and characterization of organic metal-doped crystals. Techniques like powder XRD and FT-IR have confirmed the presence of metal ions in the grown crystals, which could have implications for electronic and photonic applications .

Two-Photon Absorption Properties

The two-photon absorption properties of single crystals derived from this compound have been studied, indicating potential applications in nonlinear optics. X-ray studies have confirmed that these compounds crystallize in the monoclinic crystal system, which is relevant for designing materials with specific optical properties .

Chemical Synthesis

In chemical synthesis, 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione serves as a precursor or intermediate in various reactions. For example, it has been used in the one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones, showcasing its versatility in creating a range of derivatives with potential biological activities .

Drug Design and Discovery

Due to its structural features and biological activities, this compound is also of interest in drug design and discovery. Its interactions with biological targets can be studied through methods like molecular docking, which can inform the development of new therapeutic agents .

Pharmacokinetics and ADMET Profiling

The pharmacokinetic properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound are crucial for assessing its potential as a drug candidate. Computational investigations can predict its behavior in biological systems and its suitability for further development .

properties

IUPAC Name

5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTGINRZTJUWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorobenzylidene)-2,4-thiazolidinedione

Synthesis routes and methods I

Procedure details

To a solution of 20 g (171 mmol) of 2,4-thiazolidinedione and 17.4 ml (171 mmol) of 4-chlorobenzaldehyde in 350 ml of ethanol, 1.68 ml (17.1 mmol) of piperidine was added, and the mixture was heated under reflux for 5 hours. After cooling, the precipitated crystals were filtered and washed with cooled ethanol to give 17.75 g of the desired compound (43.4% yield, pale yellow crystals).
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20 g
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17.4 mL
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1.68 mL
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350 mL
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Yield
43.4%

Synthesis routes and methods II

Procedure details

A solution of 4-chloro-benzaldehyde (3 mmoles), thiazolidine-2,4-dione (3 mmoles) and piperidine (3 mmoles) in ethanol is heated at reflux overnight.
Quantity
3 mmol
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3 mmol
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reactant
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3 mmol
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reactant
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0 (± 1) mol
Type
solvent
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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